molecular formula C26H31NO3 B5174045 ethyl 4-(3-phenylpropyl)-1-(4-vinylbenzoyl)-4-piperidinecarboxylate

ethyl 4-(3-phenylpropyl)-1-(4-vinylbenzoyl)-4-piperidinecarboxylate

Cat. No. B5174045
M. Wt: 405.5 g/mol
InChI Key: LDBITXFHEXWXEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(3-phenylpropyl)-1-(4-vinylbenzoyl)-4-piperidinecarboxylate, also known as EPPV, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields such as medicine, chemistry, and biology.

Mechanism of Action

The mechanism of action of ethyl 4-(3-phenylpropyl)-1-(4-vinylbenzoyl)-4-piperidinecarboxylate is not fully understood. However, studies have suggested that ethyl 4-(3-phenylpropyl)-1-(4-vinylbenzoyl)-4-piperidinecarboxylate may inhibit the activity of certain enzymes and signaling pathways, leading to its antitumor and anti-inflammatory effects.
Biochemical and Physiological Effects:
Studies have shown that ethyl 4-(3-phenylpropyl)-1-(4-vinylbenzoyl)-4-piperidinecarboxylate has antitumor and anti-inflammatory effects. ethyl 4-(3-phenylpropyl)-1-(4-vinylbenzoyl)-4-piperidinecarboxylate has been shown to inhibit the growth of cancer cells in vitro and in vivo. ethyl 4-(3-phenylpropyl)-1-(4-vinylbenzoyl)-4-piperidinecarboxylate has also been shown to reduce inflammation in animal models of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 4-(3-phenylpropyl)-1-(4-vinylbenzoyl)-4-piperidinecarboxylate in lab experiments is its potential as a building block for the synthesis of other compounds. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in experiments.

Future Directions

Future research on ethyl 4-(3-phenylpropyl)-1-(4-vinylbenzoyl)-4-piperidinecarboxylate could focus on elucidating its mechanism of action, optimizing its use in experiments, and exploring its potential applications in medicine, chemistry, and biology. Additionally, further studies could investigate the safety and toxicity of ethyl 4-(3-phenylpropyl)-1-(4-vinylbenzoyl)-4-piperidinecarboxylate.

Synthesis Methods

Ethyl 4-(3-phenylpropyl)-1-(4-vinylbenzoyl)-4-piperidinecarboxylate can be synthesized through a multi-step process involving the reaction of 4-vinylbenzoyl chloride with piperidine, followed by the addition of phenylpropanol and ethyl chloroformate. The resulting compound is then purified through column chromatography to obtain pure ethyl 4-(3-phenylpropyl)-1-(4-vinylbenzoyl)-4-piperidinecarboxylate.

Scientific Research Applications

Ethyl 4-(3-phenylpropyl)-1-(4-vinylbenzoyl)-4-piperidinecarboxylate has been studied for its potential applications in various scientific fields. In medicine, ethyl 4-(3-phenylpropyl)-1-(4-vinylbenzoyl)-4-piperidinecarboxylate has been investigated for its antitumor and anti-inflammatory properties. In chemistry, ethyl 4-(3-phenylpropyl)-1-(4-vinylbenzoyl)-4-piperidinecarboxylate has been used as a building block for the synthesis of other compounds. In biology, ethyl 4-(3-phenylpropyl)-1-(4-vinylbenzoyl)-4-piperidinecarboxylate has been studied for its effects on cellular signaling pathways.

properties

IUPAC Name

ethyl 1-(4-ethenylbenzoyl)-4-(3-phenylpropyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31NO3/c1-3-21-12-14-23(15-13-21)24(28)27-19-17-26(18-20-27,25(29)30-4-2)16-8-11-22-9-6-5-7-10-22/h3,5-7,9-10,12-15H,1,4,8,11,16-20H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDBITXFHEXWXEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)C(=O)C2=CC=C(C=C2)C=C)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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